molecular formula C8H10O4 B026838 Cyclohex-1-ene-1,3-dicarboxylic acid CAS No. 109940-58-1

Cyclohex-1-ene-1,3-dicarboxylic acid

Cat. No. B026838
M. Wt: 170.16 g/mol
InChI Key: FCTPXMGHGVCNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-1-ene-1,3-dicarboxylic acid (CHDA) is a cyclic dicarboxylic acid that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. CHDA is a versatile compound that has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

The mechanism of action of Cyclohex-1-ene-1,3-dicarboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Cyclohex-1-ene-1,3-dicarboxylic acid has also been shown to inhibit the growth of certain cancer cells.

Biochemical And Physiological Effects

Cyclohex-1-ene-1,3-dicarboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response, and to inhibit the growth of certain cancer cells. Cyclohex-1-ene-1,3-dicarboxylic acid has also been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases, such as cardiovascular disease and cancer.

Advantages And Limitations For Lab Experiments

The advantages of using Cyclohex-1-ene-1,3-dicarboxylic acid in lab experiments include its availability, low cost, and versatility. Cyclohex-1-ene-1,3-dicarboxylic acid can be easily synthesized and is relatively inexpensive compared to other compounds. It is also a versatile compound that can be used in the synthesis of various compounds. The limitations of using Cyclohex-1-ene-1,3-dicarboxylic acid in lab experiments include its limited solubility in water and its potential toxicity. Cyclohex-1-ene-1,3-dicarboxylic acid should be handled with care and appropriate safety precautions should be taken.

Future Directions

There are several future directions for the use of Cyclohex-1-ene-1,3-dicarboxylic acid in scientific research. One direction is the development of new pharmaceuticals and agrochemicals using Cyclohex-1-ene-1,3-dicarboxylic acid as a starting material. Another direction is the investigation of the mechanism of action of Cyclohex-1-ene-1,3-dicarboxylic acid and its potential use in the treatment of inflammatory diseases and cancer. Additionally, the synthesis of new polymers using Cyclohex-1-ene-1,3-dicarboxylic acid as a building block is another potential future direction.

Synthesis Methods

Cyclohex-1-ene-1,3-dicarboxylic acid can be synthesized by the oxidation of cyclohexene using potassium permanganate or by the Diels-Alder reaction between cyclopentadiene and maleic anhydride. The latter method is more commonly used due to its higher yield and simplicity. In this reaction, cyclopentadiene and maleic anhydride react to form the Diels-Alder adduct, which is then hydrolyzed to produce Cyclohex-1-ene-1,3-dicarboxylic acid.

Scientific Research Applications

Cyclohex-1-ene-1,3-dicarboxylic acid has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It has been used in the synthesis of anti-inflammatory drugs, such as diclofenac and ibuprofen, and in the synthesis of herbicides, such as dicamba and fluroxypyr. Cyclohex-1-ene-1,3-dicarboxylic acid has also been used in the synthesis of polymers, such as polyesters and polyamides.

properties

CAS RN

109940-58-1

Product Name

Cyclohex-1-ene-1,3-dicarboxylic acid

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

cyclohexene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h4-5H,1-3H2,(H,9,10)(H,11,12)

InChI Key

FCTPXMGHGVCNMD-UHFFFAOYSA-N

SMILES

C1CC(C=C(C1)C(=O)O)C(=O)O

Canonical SMILES

C1CC(C=C(C1)C(=O)O)C(=O)O

synonyms

1-Cyclohexene-1,3-dicarboxylic acid (6CI,9CI)

Origin of Product

United States

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